molecular formula C14H24N2O2 B5401678 N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B5401678
M. Wt: 252.35 g/mol
InChI Key: NSBKXPUBJDWVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopentyl group, which is a five-membered ring with all carbon atoms. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, tert-butyl groups can participate in a variety of reactions, including oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include spectroscopic methods to determine its absorption and emission properties, and chromatographic methods to determine its polarity and reactivity .

Scientific Research Applications

Pharmaceutical Drug Development

The N-tert-butyl amide group, which is a component of N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, is found in various drugs, such as finasteride and nelfinavir . Finasteride is used to treat benign prostatic hyperplasia, while nelfinavir serves as a protease inhibitor in the treatment of HIV. The compound’s structure could be explored for its potential use in developing new therapeutic agents, particularly those targeting protease enzymes.

Catalysis in Organic Synthesis

The compound can be synthesized using Cu(OTf)2 as a catalyst via the Ritter reaction . This process is significant in organic synthesis, where the compound could serve as an intermediate in the production of various N-tert-butyl amides. These amides have broad applications in creating complex organic molecules for pharmaceuticals and materials science.

Asymmetric Synthesis of N-Heterocycles

N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be utilized in the asymmetric synthesis of N-heterocycles, which are crucial structural motifs in many natural products and therapeutically relevant compounds . The stereoselective synthesis of these compounds is vital for the development of drugs with specific enantiomeric properties.

Neuroprotective Therapy

Compounds containing the N-tert-butyl amide group, like CPI-1189, have shown antioxidant properties and are considered as drug candidates for neuroprotective therapy to treat HIV-associated central nervous system (CNS) diseases . Research into similar compounds could lead to the development of new treatments for neurodegenerative disorders.

Enhanced Solubility for Drug Formulation

The use of tert-butyl groups has been associated with increased solubility of hydrophobic drugs . This property can be leveraged in the lyophilization process during drug formulation, leading to enhanced product stability and shorter reconstitution times, which is crucial for the pharmaceutical industry.

Biopharmaceutical Applications

Tert-butyl alcohol, closely related to the tert-butyl group in the compound, is used for the lyophilization of pharmaceuticals due to its advantages in increasing the solubility of hydrophobic drugs, enhancing product stability, and decreasing processing times . This suggests that N-(tert-butyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide could potentially be used in similar applications to improve the formulation of biopharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many N-tert-butyl amides have been developed for use in the treatment of various diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, tert-butyl compounds can be flammable and may cause eye irritation and respiratory issues .

properties

IUPAC Name

N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2,3)15-13(18)10-8-12(17)16(9-10)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBKXPUBJDWVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.